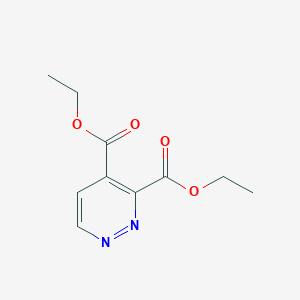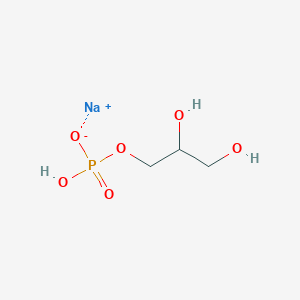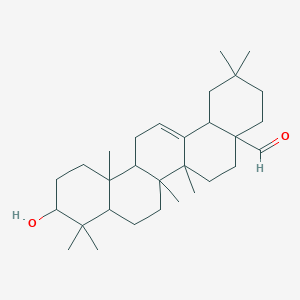
Diethyl-3,4-Pyridazindicarboxylat
Übersicht
Beschreibung
Diethyl pyridazine-3,4-dicarboxylate is an organic compound with the molecular formula C10H12N2O4. It belongs to the class of pyridazine derivatives, which are known for their diverse biological and chemical properties. This compound is characterized by the presence of two ester groups attached to the pyridazine ring, making it a valuable intermediate in various chemical syntheses.
Wissenschaftliche Forschungsanwendungen
Diethyl pyridazine-3,4-dicarboxylate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex pyridazine derivatives.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research into potential therapeutic agents for diseases such as cancer and inflammation often involves derivatives of diethyl pyridazine-3,4-dicarboxylate.
Industry: It is utilized in the production of agrochemicals and pharmaceuticals, where its reactivity and functional groups are advantageous.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Diethyl pyridazine-3,4-dicarboxylate can be synthesized through several methods. One common approach involves the reaction of pyridazine-3,4-dicarboxylic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid. The reaction typically proceeds under reflux conditions, resulting in the formation of diethyl pyridazine-3,4-dicarboxylate.
Industrial Production Methods: In an industrial setting, the synthesis of diethyl pyridazine-3,4-dicarboxylate may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production scale and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: Diethyl pyridazine-3,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridazine-3,4-dicarboxylic acid.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Pyridazine-3,4-dicarboxylic acid.
Reduction: Diethyl pyridazine-3,4-dicarbinol.
Substitution: Various substituted pyridazine derivatives depending on the reagents used.
Wirkmechanismus
The mechanism of action of diethyl pyridazine-3,4-dicarboxylate involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release active pyridazine derivatives, which then interact with enzymes or receptors. These interactions can modulate biological pathways, leading to various pharmacological effects.
Vergleich Mit ähnlichen Verbindungen
Diethyl pyridazine-4,5-dicarboxylate: Similar in structure but differs in the position of the ester groups.
Pyridazine-3,4-dicarboxylic acid: The non-esterified form of diethyl pyridazine-3,4-dicarboxylate.
Pyridazine-4,5-dicarboxylic acid: Another positional isomer with different chemical properties.
Uniqueness: Diethyl pyridazine-3,4-dicarboxylate is unique due to its specific ester group positioning, which influences its reactivity and interaction with biological targets. This makes it a valuable compound for synthesizing derivatives with tailored properties for various applications.
Eigenschaften
IUPAC Name |
diethyl pyridazine-3,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c1-3-15-9(13)7-5-6-11-12-8(7)10(14)16-4-2/h5-6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKTDNBVRYCDLQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=NC=C1)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![[1,3]Thiazolo[4,5-g][1,3]benzothiazole-2,7-diamine](/img/structure/B97047.png)
![Pyrrolo[2,1-b]quinazolin-9(1H)-one, 3-[o-(dimethylamino)phenyl]-2,3-dihydro-5-methoxy-](/img/structure/B97049.png)






